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Compound of Interest

6-Chloro-2-
Compound Name:

methoxynicotinaldehyde

Cat. No.: B1353488

An In-depth Technical Guide to the Spectroscopic Data of 6-Chloro-2-
methoxynicotinaldehyde

This technical guide offers a comprehensive overview of the spectroscopic data for 6-Chloro-2-
methoxynicotinaldehyde (CAS No. 95652-81-6). Designed for researchers, scientists, and
professionals in drug development, this document provides available spectral data, detailed
experimental protocols for data acquisition, and visualizations of the synthesis and analytical
workflows.

Chemical Structure and Properties

o |[UPAC Name: 6-chloro-2-methoxypyridine-3-carbaldehyde

Molecular Formula: C7HeCINO2

Molecular Weight: 171.58 g/mol

Appearance: White to yellow solid.[1]

Melting Point: 78-81°C.[1]

Spectroscopic Data Summary
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The following tables summarize the available and predicted quantitative spectral data for 6-

Chloro-2-methoxynicotinaldehyde.

Table 1: *H NMR Spectral Data

Chemical Coupling
. o Number of . Solvent/Fre
Shift (6) Multiplicity Constant Assighment
Protons quency

ppm (9) Hz

Aldehyde (- CDClIs / 300
10.17 S - 1H

CHO) MHz[2]

Pyridine Ring  CDCIs / 300
8.07 d 8.04 1H

(H-4) MHz[2]

Pyridine Ring  CDCIs /300
7.03 d 8.04 1H

(H-5) MHz[2]

Methoxy (- CDCIs /300
3.79 S - 3H

OCH:) MHz[2]

Table 2: *C NMR Spectral Data

Experimental 13C NMR data for 6-Chloro-2-methoxynicotinaldehyde is not readily available
in the public domain. Predicted chemical shift ranges for the key functional groups are provided

below based on typical values for structurally similar compounds.

Chemical Shift (8) ppm (Predicted) Assighment

185-195 Aldehyde (-CHO)
110-165 Pyridine Ring Carbons
55-60 Methoxy (-OCH3)

Table 3: Mass Spectrometry Data

mlz lon

lonization Method

172 [M+H]*

[2]

Electrospray lonization (ESI+)
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Table 4: Infrared (IR) Spectroscopy Data

An experimental IR spectrum for 6-Chloro-2-methoxynicotinaldehyde is not publicly
available. However, characteristic absorption bands can be predicted based on its functional

groups.
Functional Group Predicted Absorption Range (cm™?)
C=0 (Aldehyde) 1685-1710 (Aromatic)
C-H (Aldehyde) 2700-2760 and 2800-2860
C-O (Methoxy) 1000-1300
C-Cl ~750

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 6-
Chloro-2-methoxynicotinaldehyde, adapted from methodologies for structurally similar

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To determine the chemical structure and connectivity of the molecule by analyzing
the chemical shifts and coupling constants of its *H and 13C nuclei.

e Instrumentation: A 300 MHz or higher NMR spectrometer.
e Sample Preparation:
o Accurately weigh approximately 5-10 mg of 6-Chloro-2-methoxynicotinaldehyde.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) containing
tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.

e 1H NMR Acquisition Parameters:
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[e]

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64 scans.

o

[¢]

Relaxation Delay: 1-2 seconds.

[¢]

Spectral Width: 0-15 ppm.

e 13C NMR Acquisition Parameters:

[e]

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024-4096 scans.

[e]

o

Relaxation Delay: 2-5 seconds.

[¢]

Spectral Width: 0-220 ppm.

» Data Processing:
o Apply a Fourier transform to the acquired Free Induction Decay (FID).
o Phase correct the resulting spectrum.

o Calibrate the spectrum using the internal standard (TMS at 0.00 ppm).

Mass Spectrometry (MS)

o Objective: To determine the molecular weight and elemental composition of the molecule.
e Instrumentation: A mass spectrometer with an Electrospray lonization (ESI) source.
e Sample Preparation:

o Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or
acetonitrile).

o Dilute the stock solution to a final concentration of 1-10 pg/mL in a solvent mixture
appropriate for ESI, typically containing 0.1% formic acid to promote protonation.
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e ESI-MS Acquisition Parameters:

o

lonization Mode: Positive ion mode ([M+H]*).

[¢]

Capillary Voltage: 3-4 kV.

[¢]

Cone Voltage: 20-40 V.

[e]

Source Temperature: 100-150 °C.

o

Mass Range: m/z 50-500.
o Data Analysis:
o Identify the molecular ion peak ([M+H]*).

o Analyze the isotopic pattern to confirm the presence of chlorine (an M+2 peak with
approximately one-third the intensity of the molecular ion peak).

Infrared (IR) Spectroscopy

o Objective: To identify the functional groups present in the molecule based on their
characteristic vibrational frequencies.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

o Sample Preparation (ATR):

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and
allowing it to dry completely.

o Record a background spectrum of the empty ATR crystal.

o Place a small amount of the solid 6-Chloro-2-methoxynicotinaldehyde sample onto the
ATR crystal.

o Apply pressure using the ATR anvil to ensure good contact between the sample and the
crystal.
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» IR Acquisition Parameters:
o Spectral Range: 4000-400 cm™1,
o Resolution: 4 cm™1.
o Number of Scans: 16-32.
o Data Analysis:
o Identify and label the major absorption bands in the spectrum.

o Correlate the observed bands with known vibrational frequencies of functional groups to

confirm the structure.

Mandatory Visualizations
Synthesis Workflow

The following diagram illustrates a common synthetic route for 6-Chloro-2-
methoxynicotinaldehyde.[1][2]
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Synthesis of 6-Chloro-2-methoxynicotinaldehyde

Starting Materials

2-Chloro-6-methoxypyridine

n-BulLi or t-BuLi

Reaction Steps Purification Final Product

Silica Gel Column Chromatography |G-Chloro-z-methoxynicminaldehyde

Lithiation at -78 °C in THF Aqueous Work-up

Formylation with DMF at -78 °C

Click to download full resolution via product page

Caption: Synthesis of 6-Chloro-2-methoxynicotinaldehyde.

Analytical Workflow

The diagram below outlines a general workflow for the spectroscopic characterization of a
synthesized organic compound like 6-Chloro-2-methoxynicotinaldehyde.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Synthesized Compound
(Crude Product)

'

Purified Compound

Spectroscopic Techniques

NMR Spectroscopy

Mass Spectrometry (MS) (H, 13C)

IR Spectroscopy

Data Interpretation

Combine & Correlate Data

Conclusion

Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for spectral analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth
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